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Compound of Interest

Compound Name:
3-Chloro-4-[(morpholin-4-

yl)carbonyl]aniline

CAS No.: 926201-77-6

Cat. No.: B2969333

Get Quote

Executive Summary & Process Rationale
The synthesis of 4-(4-aminophenyl)morpholin-3-one (CAS 438056-69-0) is a critical bottleneck

in the commercial manufacturing of Rivaroxaban, a blockbuster oral anticoagulant (Factor Xa

inhibitor). Legacy synthetic routes heavily relied on the direct nitration of 4-phenylmorpholin-3-

one. While viable on a bench scale, direct nitration on an industrial scale introduces severe

thermal runaway risks, requires highly corrosive reagents (fuming nitric and sulfuric acids), and

yields a mixture of ortho-, meta-, and para- isomers that necessitate costly recrystallization.

To address these limitations, process chemists have shifted toward a convergent, nitration-free

route utilizing 4-nitroaniline as the starting material . This Application Note details a highly

scalable, three-step protocol that circumvents hazardous nitration, improves atom economy,

and delivers the target aniline intermediate with >99% purity directly from the reactor.

Synthetic Strategy & Workflow
The optimized route is designed around three robust transformations:
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N-Acylation: Coupling of 4-nitroaniline with 2-(2-chloroethoxy)acetyl chloride.

Intramolecular Cyclization: Base-mediated ring closure to form the morpholinone core.

Catalytic Hydrogenation: Chemoselective reduction of the nitro group to the target aniline.
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4-Nitroaniline
+ 2-(2-chloroethoxy)acetyl chloride

Step 1: N-Acylation
Reagent: Et3N, Toluene

Temp: 0-5 °C to RT

2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide
(Intermediate 1)

Step 2: Intramolecular Cyclization
Reagent: K2CO3, MeCN

Temp: 80 °C (Reflux)

4-(4-Nitrophenyl)morpholin-3-one
(Intermediate 2)

Step 3: Catalytic Hydrogenation
Reagent: 5% Pd/C, H2 (3 bar)

Solvent: EtOH/H2O, 60 °C

4-(4-Aminophenyl)morpholin-3-one
(Target Intermediate, CAS 438056-69-0)

Click to download full resolution via product page

Fig 1. Nitration-free synthetic workflow for 4-(4-aminophenyl)morpholin-3-one.
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Process Metrics Comparison
By eliminating the nitration step, the overall process mass intensity (PMI) is reduced, and the

safety profile is drastically improved. The table below summarizes the quantitative advantages

of this optimized route .

Process Metric
Legacy Route (Direct
Nitration)

Optimized Route
(Nitration-Free)

Overall Yield 45% – 52% > 85%

Regioselectivity
Poor (requires isomer

separation)

100% (pre-installed para

group)

Key Safety Hazard
Exothermic nitration (Runaway

risk)

Pressurized H₂ (Standard

handling)

Intermediate Purity ~90% before recrystallization > 99.0%

Environmental Impact High (Heavy metal/acid waste)
Low (Catalytic reduction, mild

bases)

Detailed Experimental Protocols
Note: The following protocols are designed as self-validating systems. In-Process Controls

(IPCs) must be met before proceeding to subsequent steps to ensure downstream purity.

Step 1: N-Acylation of 4-Nitroaniline
Objective: Synthesize 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide.

Mechanistic Causality: 4-Nitroaniline is a notoriously poor nucleophile due to the strong

electron-withdrawing effect of the para-nitro group. To drive the reaction, a highly reactive

electrophile (2-(2-chloroethoxy)acetyl chloride) is used in a non-polar solvent (Toluene).

Triethylamine (Et₃N) is added to act as an acid scavenger, preventing the protonation of the

weakly nucleophilic amine and driving the equilibrium forward.

Protocol:
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Charge a dry, nitrogen-purged reactor with 4-nitroaniline (1.0 eq, 138.1 g) and Toluene (1.0

L).

Add Triethylamine (1.2 eq, 121.4 g) and cool the suspension to 0–5 °C.

Dropwise, add 2-(2-chloroethoxy)acetyl chloride (1.1 eq, 172.7 g) over 2 hours, strictly

maintaining the internal temperature below 10 °C to prevent premature degradation of the

acid chloride.

Allow the reaction to warm to room temperature (20–25 °C) and stir for 4 hours.

IPC Check: Sample the slurry for HPLC analysis. The reaction is deemed complete when

unreacted 4-nitroaniline is < 1.0%.

Workup: Add Water (500 mL) to dissolve the triethylamine hydrochloride salts. Separate the

phases. Wash the organic layer with 5% NaHCO₃ (300 mL) and brine (300 mL).

Concentrate the toluene layer under reduced pressure to yield the intermediate as a pale-

yellow solid.

Step 2: Intramolecular Cyclization
Objective: Synthesize 4-(4-nitrophenyl)morpholin-3-one.

Mechanistic Causality: The amide proton in the intermediate is rendered highly acidic (pKa

~15) by the adjacent carbonyl and the para-nitrophenyl ring. This allows for the use of a mild,

heterogeneous base like Potassium Carbonate (K₂CO₃) rather than hazardous reagents like

Sodium Hydride (NaH) used in older patents. Acetonitrile is selected as a polar aprotic solvent

to accelerate the intramolecular Sₙ2 displacement of the primary chloride.

Protocol:

Dissolve the crude 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide from Step 1 in Acetonitrile

(1.2 L).

Add finely powdered anhydrous K₂CO₃ (2.0 eq, 276.4 g).

Heat the suspension to reflux (approx. 80 °C) under vigorous stirring for 12 hours.
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IPC Check: Monitor via HPLC. Proceed when the acyclic intermediate is < 0.5%.

Workup: Cool the mixture to room temperature and filter off the inorganic salts. Wash the

filter cake with fresh Acetonitrile (200 mL).

Concentrate the filtrate under vacuum. Recrystallize the crude residue from Isopropanol

(IPA) to afford 4-(4-nitrophenyl)morpholin-3-one as a bright yellow crystalline solid.

Step 3: Catalytic Hydrogenation
Objective: Synthesize 4-(4-aminophenyl)morpholin-3-one.

Mechanistic Causality: The reduction of the nitro group is highly exothermic (approx. -500

kJ/mol). To ensure scalability and safety, catalytic hydrogenation using 5% Palladium on

Carbon (Pd/C) is employed. The solvent choice is critical: an Ethanol/Water mixture (80:20 v/v)

is used because it increases the solubility of the starting material, prevents the precipitation of

the product onto the catalyst (which causes catalyst poisoning), and mitigates the risk of

morpholinone ring hydrolysis that can occur under harsher reduction conditions .

Protocol:

Charge a pressure reactor (autoclave) with 4-(4-nitrophenyl)morpholin-3-one (1.0 eq, 222.2

g).

Add an Ethanol/Water mixture (80:20 v/v, 1.5 L) and 5% Pd/C (50% wet, 0.05 eq Pd).

Seal the reactor and purge three times with Nitrogen (2 bar), followed by three purges with

Hydrogen gas.

Pressurize the reactor with Hydrogen to 3.0 bar.

Gradually heat the reaction mixture to 60 °C. Maintain the hydrogen pressure at 3.0 bar via a

continuous feed until hydrogen uptake ceases (typically 4–6 hours).

IPC Check: Sample for HPLC. The reaction is complete when the nitro intermediate and any

hydroxylamine intermediates are undetectable (< 0.1%).

Workup: Cool the reactor to 25 °C and safely vent the hydrogen gas. Purge with Nitrogen.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2969333?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Filter the mixture through a pad of Celite to remove the Pd/C catalyst. (Caution: Pd/C can be

pyrophoric when dry; keep the filter cake damp).

Concentrate the filtrate under reduced pressure to remove ethanol. The product will

precipitate from the residual aqueous phase.

Filter, wash with cold water, and dry under vacuum at 50 °C to yield 4-(4-

aminophenyl)morpholin-3-one as an off-white solid.

Analytical Validation
To guarantee the trustworthiness of the synthesized API intermediate, the final product must

meet the following analytical specifications:

HPLC Purity: ≥ 99.5% (UV detection at 254 nm).

¹H NMR (400 MHz, DMSO-d6):

7.05 (d, 2H), 6.55 (d, 2H), 5.10 (s, 2H, -NH₂), 4.15 (s, 2H), 3.95 (t, 2H), 3.65 (t, 2H). The
presence of the broad singlet at 5.10 ppm confirms the successful reduction of the nitro
group to the primary amine.

Mass Spectrometry (ESI+): m/z calculated for C₁₀H₁₃N₂O₂ [M+H]⁺: 193.10; Found: 193.1.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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